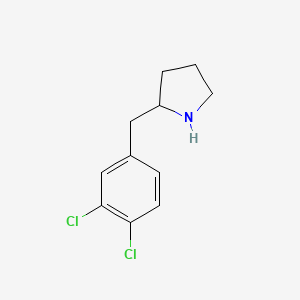
2-(3,4-二氯苄基)吡咯烷
描述
2-(3,4-Dichlorobenzyl)pyrrolidine is a chemical compound with the CAS Number: 383127-94-4 . It has a linear formula of C11H13Cl2N and a molecular weight of 230.14 . The compound is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The InChI code for 2-(3,4-Dichlorobenzyl)pyrrolidine is 1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2 . This indicates the presence of a pyrrolidine ring attached to a dichlorobenzyl group.Physical And Chemical Properties Analysis
2-(3,4-Dichlorobenzyl)pyrrolidine has a molecular weight of 230.14 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学研究应用
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring, a core structure in 2-(3,4-Dichlorobenzyl)pyrrolidine, is a prevalent scaffold in medicinal chemistry due to its versatility and presence in biologically active compounds . The compound’s ability to interact with various biological targets makes it a valuable entity in the design and development of new therapeutic agents. Its stereochemistry and non-planarity contribute to a three-dimensional shape that can significantly influence drug-receptor interactions, enhancing selectivity and potency.
Antibacterial Agents
Research indicates that modifications to the pyrrolidine ring, such as those found in 2-(3,4-Dichlorobenzyl)pyrrolidine, can lead to compounds with antibacterial properties . The dichlorobenzyl group may contribute to the compound’s ability to interact with bacterial cell components, potentially inhibiting growth or disrupting vital processes.
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring makes 2-(3,4-Dichlorobenzyl)pyrrolidine an interesting candidate for use in enantioselective synthesis . The different stereoisomers of compounds containing this structure can be explored for their ability to produce chiral molecules, which are crucial in the pharmaceutical industry.
Structure-Activity Relationship (SAR) Studies
2-(3,4-Dichlorobenzyl)pyrrolidine can be used in SAR studies to understand how structural changes affect biological activity . By systematically varying the substituents on the pyrrolidine ring, researchers can identify the pharmacophoric elements essential for activity and optimize lead compounds.
Agrochemical Research
Compounds structurally related to 2-(3,4-Dichlorobenzyl)pyrrolidine have been investigated for their potential as insecticides . The dichlorobenzyl group, in particular, may be explored for its efficacy in pest control, contributing to the development of new agrochemicals.
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space . This characteristic makes 2-(3,4-Dichlorobenzyl)pyrrolidine a useful tool in the discovery of novel pharmacophores, which are the molecular frameworks responsible for the biological activity of drugs.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOUERSYUOTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-2-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B1636801.png)
![1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636803.png)
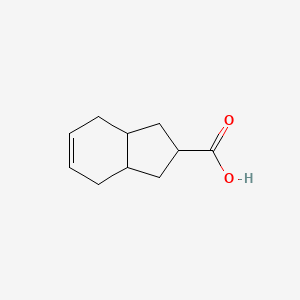
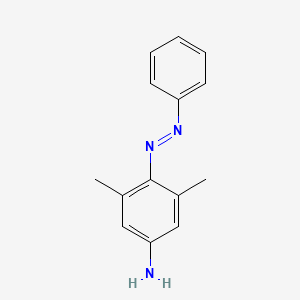
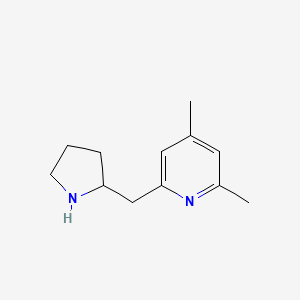
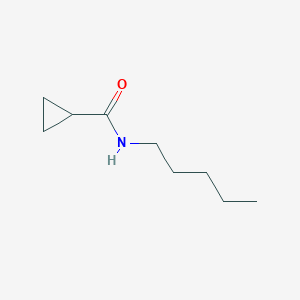


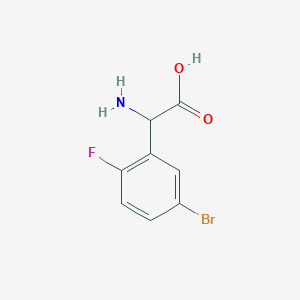
![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)
![4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1636857.png)

![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)
